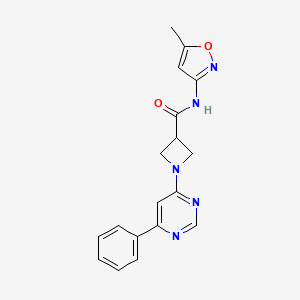
Benzyl 2-(2-aminoacetamido)-4-methyl-1,3-thiazole-5-carboxylate dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2-(2-aminoacetamido)-4-methyl-1,3-thiazole-5-carboxylate dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a benzyl group, a thiazole ring, and an aminoacetamido group.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-aminoacetamide and 4-methyl-1,3-thiazole-5-carboxylic acid.
Reaction Steps: The amino group of 2-aminoacetamide reacts with the carboxyl group of 4-methyl-1,3-thiazole-5-carboxylic acid to form an amide bond.
Benzyl Ester Formation: The resulting compound is then treated with benzyl chloride to form the benzyl ester.
Dihydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods:
Batch Production: The synthesis is carried out in batches, with careful control of reaction conditions such as temperature, pH, and reaction time.
Purification: The final product is purified using crystallization techniques to ensure high purity and yield.
Types of Reactions:
Oxidation: The thiazole ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed on the thiazole ring to produce reduced derivatives.
Substitution: The amino group can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized thiazole derivatives.
Reduction Products: Reduced thiazole derivatives.
Substitution Products: Substituted amino derivatives.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 2-aminobenzothiazole, have shown potent pharmacological activities .
Mode of Action
It’s known that amines can react with acid chlorides to form amides , which could be a potential interaction for this compound.
Biochemical Pathways
Reactions at the benzylic position are known to be important for synthesis problems .
Action Environment
Reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation, are known to be influenced by the surrounding environment .
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in chemical research. Biology: It is used in biological studies to investigate the role of thiazole derivatives in biological systems. Medicine: Industry: It is used in the production of various industrial chemicals and materials.
Comparación Con Compuestos Similares
Benzyl 2-(2-aminoacetamido)acetate: Similar structure but lacks the thiazole ring.
4-Methylbenzene-1-sulfonic acid: Similar molecular weight but different functional groups.
Uniqueness: Benzyl 2-(2-aminoacetamido)-4-methyl-1,3-thiazole-5-carboxylate dihydrochloride is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties compared to similar compounds.
Propiedades
IUPAC Name |
benzyl 2-[(2-aminoacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S.2ClH/c1-9-12(21-14(16-9)17-11(18)7-15)13(19)20-8-10-5-3-2-4-6-10;;/h2-6H,7-8,15H2,1H3,(H,16,17,18);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVJXIULMHSZOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CN)C(=O)OCC2=CC=CC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-(3-chlorophenyl)-10-phenyl-4-thia-6,10-diazatricyclo[6.3.0.02,6]undecane-9,11-dione](/img/structure/B2887610.png)
![1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazole](/img/structure/B2887611.png)
![1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(3,4-dimethylphenyl)urea](/img/structure/B2887612.png)


![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2887615.png)
![N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2887617.png)
![N-[(1-Methylpyrazol-4-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2887619.png)

![N2-[1-(1H-1,2,3-benzotriazol-1-yl)butyl]pyridin-2-amine](/img/structure/B2887622.png)

![4-(azepane-1-sulfonyl)-N-[(2E)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2887629.png)

![5-bromo-N-[(2-chloropyridin-3-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B2887632.png)
